

Process Development and Crystallization Protocol for N-(4-Oxo-cyclohexylmethyl)-acetamide

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Compound of Interest

Compound Name:	N-(4-Oxo-cyclohexylmethyl)-acetamide
CAS No.:	30482-18-9
Cat. No.:	B2598488

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Document Type: Application Note & Process Protocol Target Audience: Process Chemists, Chemical Engineers, and CMC Drug Development Professionals

Executive Summary

N-(4-Oxo-cyclohexylmethyl)-acetamide (CAS: 30482-18-9)[1] is a critical structural intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, the molecule features a hydrogen-bond-donating/accepting acetamide moiety paired with a moderately polar cyclohexanone ring. This unique structural dichotomy often leads to challenges during isolation, including liquid-liquid phase separation (LLPS, or "oiling out") and the trapping of upstream alkylation impurities.

This application note details a highly robust, scalable anti-solvent cooling crystallization protocol. By leveraging an Ethyl Acetate (EtOAc) / n-Heptane solvent system and integrating Process Analytical Technology (PAT) for real-time self-validation, this protocol ensures a final

product purity of >99.5% while optimizing the Particle Size Distribution (PSD) for downstream filtration and handling.

Scientific Rationale & Causality (E-E-A-T)

To design a self-validating crystallization system, we must move beyond empirical trial-and-error and ground our process in thermodynamic and kinetic first principles.

Thermodynamics and Solvent Selection

The selection of the EtOAc/Heptane system is driven by the thermodynamic activity of the solute. EtOAc acts as the primary solvent; its moderate polarity effectively solvates the acetamide group via hydrogen bonding at elevated temperatures (60°C). n-Heptane acts as a potent anti-solvent. By mapping the solubility curve across varying EtOAc/Heptane ratios, we define a wide Metastable Zone Width (MSZW), allowing for precise control over the supersaturation driving force.

Kinetics: Seeding vs. Primary Nucleation

Uncontrolled cooling or rapid anti-solvent addition forces the system to cross the labile boundary, triggering spontaneous primary nucleation. This rapid precipitation traps impurities within the crystal lattice and generates unfilterable fine particles. To bypass the high activation energy of primary nucleation, we employ a seeded crystallization strategy. Introducing 1 wt% of milled seed crystals within the MSZW forces the system to consume supersaturation exclusively via crystal growth, rejecting impurities into the mother liquor.

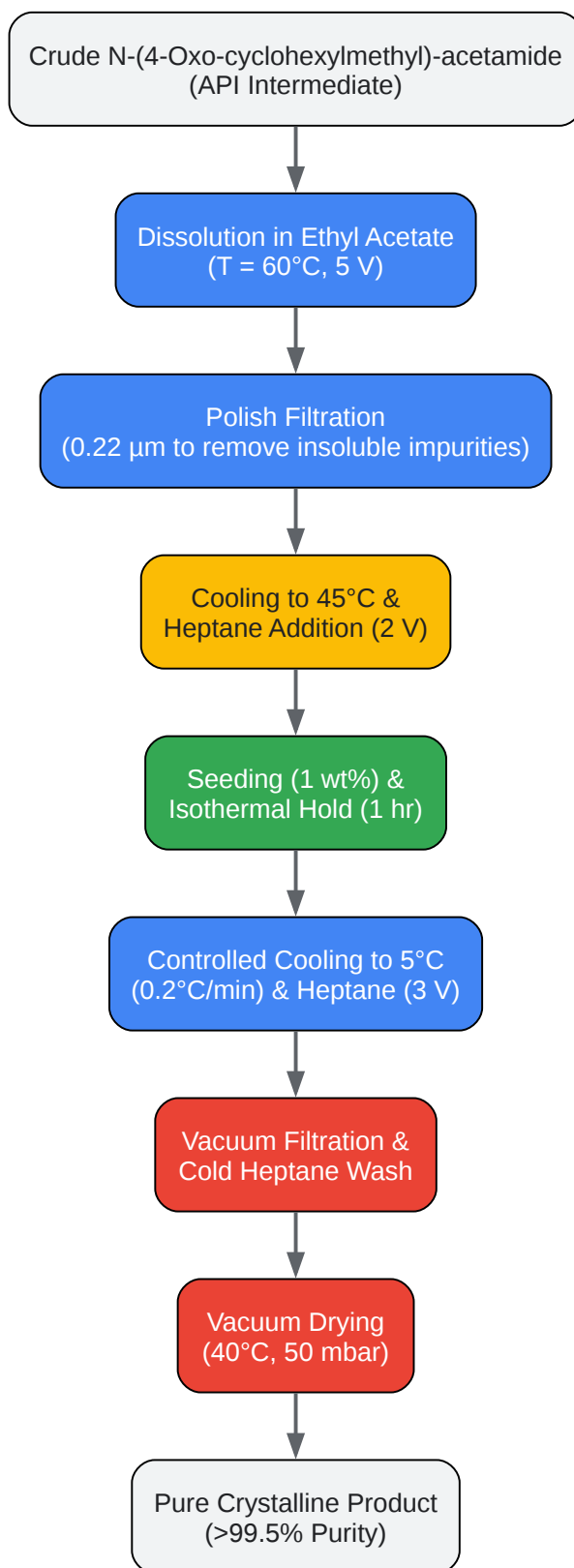
Self-Validating Systems via PAT

Trust in a process is established through real-time verification. This protocol utilizes a self-validating PAT framework consisting of a Focused Beam Reflectance Measurement (FBRM) probe and an ATR-FTIR probe.

- Cause: The addition of seeds and initiation of cooling.
- Validation (Effect): ATR-FTIR will show a steady decline in dissolved solute concentration (desupersaturation), while FBRM will confirm a shift in the Chord Length Distribution (CLD) from the seed size (20 µm) to the target product size (100–150 µm) without a spike in fine

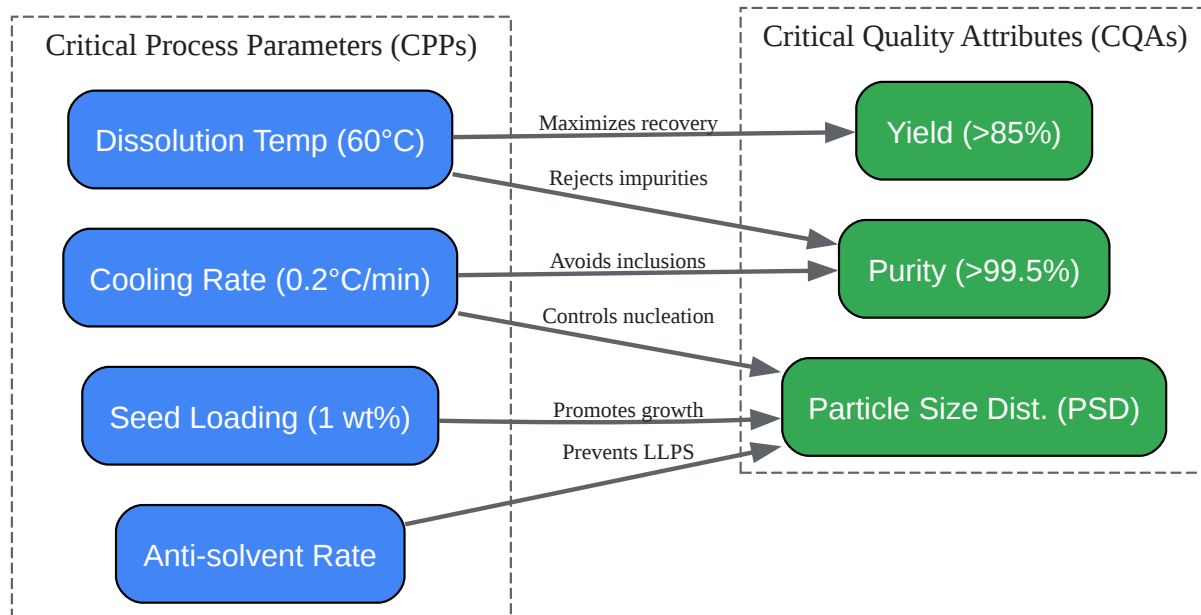
particle counts (<10 μm). If fines spike, the cooling rate is too fast; the system self-diagnoses the error.

Mandatory Process Visualizations



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Workflow for the anti-solvent cooling crystallization of the acetamide intermediate.



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Logical relationships mapping Critical Process Parameters to Quality Attributes.

Quantitative Data Summaries

Table 1: Thermodynamic Solubility Profile (EtOAc / Heptane System) Data utilized to map the Metastable Zone Width (MSZW) and determine seeding points.

Temperature (°C)	Sol. in 100% EtOAc (mg/mL)	Sol. in 50:50 EtOAc:Heptane (mg/mL)	Sol. in 20:80 EtOAc:Heptane (mg/mL)
60	> 250.0	145.2	42.1
45	180.5	88.4	18.5
20	75.2	22.1	5.2
5	32.4	8.5	< 2.0

Table 2: PAT Monitoring Benchmarks (Self-Validation Matrix)

Process Phase	FBRM Signature (Chord Length)	ATR-FTIR Signature	Interpretation
Dissolution	Zero counts across all channels.	Peak absorbance at target wavelength.	Complete dissolution achieved.
Seeding	Immediate spike in 10-50 μm counts.	Stable supersaturation plateau.	Seeds successfully suspended.
Isothermal Hold	Shift of counts from 10-50 μm to 50-100 μm .	Gradual, steady decrease in absorbance.	Crystal growth is occurring; no secondary nucleation.
Cooling	Dominant counts in 100-150 μm range.	Absorbance approaches baseline solubility.	Desupersaturation complete; ready for filtration.

Step-by-Step Experimental Protocol

Materials Required:

- Crude **N-(4-Oxo-cyclohexylmethyl)-acetamide** (Assay ~85-90%)
- Ethyl Acetate (EtOAc), ACS Reagent Grade
- n-Heptane, ACS Reagent Grade
- Milled seed crystals of pure **N-(4-Oxo-cyclohexylmethyl)-acetamide** ($D_{50} \approx 20 \mu\text{m}$)

Equipment: 1 L Jacketed glass crystallizer with overhead pitched-blade turbine, programmable thermoregulator, FBRM probe, and vacuum filtration apparatus.

Step 1: Dissolution and Polish Filtration

- Action: Charge 100 g of crude **N-(4-Oxo-cyclohexylmethyl)-acetamide** into the reactor. Add 500 mL (5 Relative Volumes, V) of EtOAc.

- Action: Ramp the jacket temperature to 60°C under moderate agitation (250 RPM).
- Action: Once FBRM confirms zero particle counts, pass the solution through an inline 0.22 µm PTFE polish filter into a clean, pre-heated reactor.
- Causality: Operating at 60°C ensures complete dissolution while remaining safely below the boiling point of EtOAc (77°C). Polish filtration removes foreign particulates (dust, metal shards) that act as heterogeneous nucleation sites, which would otherwise prematurely trigger uncontrolled crystallization.

Step 2: Primary Cooling and Anti-Solvent Addition

- Action: Cool the solution to 45°C at a rate of 0.5°C/min.
- Action: Dose 200 mL (2 V) of n-Heptane at a constant rate of 5 mL/min using a syringe pump.
- Causality: Cooling to 45°C enters the undersaturated region near the solubility boundary. The slow addition of Heptane pushes the thermodynamic state precisely into the metastable zone. Rapid addition would cause localized high supersaturation, leading to oiling out (LLPS).

Step 3: Seeding and Isothermal Hold

- Action: Suspend 1.0 g (1 wt%) of milled seeds in 10 mL of Heptane and charge to the reactor.
- Action: Hold the reactor isothermally at 45°C for 60 minutes.
- Causality: Seeding dictates the final PSD. The isothermal hold provides the necessary kinetic time for the seeds to "heal" their milled surfaces and begin consuming the supersaturation via crystal growth.
- Validation: Monitor FBRM. A successful hold is validated when counts in the 10-50 µm range stabilize and begin shifting rightward, confirming growth over primary nucleation.

Step 4: Controlled Cooling and Final Anti-Solvent Addition

- Action: Cool the suspension from 45°C to 5°C at a linear, controlled rate of 0.2°C/min.
- Action: Simultaneously, dose an additional 300 mL (3 V) of Heptane at 1.5 mL/min.
- Causality: The slow cooling rate is mathematically matched to the desupersaturation rate of the growing crystal surface area. This prevents the system from crossing the labile boundary, ensuring impurities remain dissolved in the mother liquor and preventing solvent inclusions within the crystal lattice.

Step 5: Filtration, Washing, and Drying

- Action: Discharge the slurry and filter under vacuum using a sintered glass funnel (Porosity 3).
- Action: Wash the filter cake with 2 x 100 mL of pre-chilled (5°C) Heptane.
- Action: Dry the cake in a vacuum oven at 40°C and 50 mbar for 12 hours.
- Causality: Cold Heptane effectively displaces the impurity-rich EtOAc mother liquor without dissolving the purified product. Vacuum drying at 40°C prevents thermal degradation while efficiently removing residual solvents to meet ICH Q3C limits.

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Sources

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